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Compound of Interest

Benzyl-(6-methyl-benzothiazol-2-
Compound Name:
yl)-amine

cat. No.: B1333000

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure elucidation of Benzyl-(6-methyl-
benzothiazol-2-yl)-amine. It encompasses predicted spectroscopic data based on closely
related analogs, detailed experimental protocols for its synthesis, and insights into its potential
biological mechanism of action.

Chemical Structure and Properties

Chemical Name: Benzyl-(6-methyl-benzothiazol-2-yl)-amine CAS Number: 56406-14-5
Molecular Formula: C1sH14N2S Molecular Weight: 254.35 g/mol

The structure consists of a 6-methyl-benzothiazole core linked to a benzyl group via a
secondary amine.

Caption: Molecular Structure of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Spectroscopic Data for Structure Elucidation

While specific experimental spectra for Benzyl-(6-methyl-benzothiazol-2-yl)-amine are not
readily available in the searched literature, the following tables present predicted data based on
the reported values for the closely related analog, 6-Methyl-N-(4-methylbenzyl)-1,3-
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benzothiazol-2-amine[1]. The predictions account for the removal of the p-methyl group from

the benzyl ring.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.30 t 1H -NH-
~7.50 S 1H H-7 (benzothiazole)
~7.30-7.40 m 5H Phenyl-H
~7.25 d 1H H-4 (benzothiazole)
~7.05 d 1H H-5 (benzothiazole)
~4.55 d 2H -CH2-
~2.40 S 3H -CHs (benzothiazole)

Solvent: DMSO-ds

Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (6, ppm)

Assignment

~166.0 C-2 (benzothiazole, C=N)
~150.8 C-7a (benzothiazole)
~139.0 C-ipso (phenyl)
~130.9 C-6 (benzothiazole)
~130.5 C-3a (benzothiazole)
~128.7 C-para/ortho (phenyl)
~127.5 C-meta (phenyl)
~127.0 C-4 (benzothiazole)
~121.3 C-5 (benzothiazole)
~118.2 C-7 (benzothiazole)
~47.5 -CHa2-

~21.2 -CHs

Solvent: DMSO-de

ble 3: Predicted FT- :

Wavenumber (cm—?) Intensity Assignment

~3330 Medium N-H stretch

~3050 Weak Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch

~1600 Strong C=N stretch (benzothiazole)
~1595 Medium Aromatic C=C stretch
~1250 Strong Aromatic C-N stretch

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

254 [M]* (Molecular lon)

163 [M - C7H7]* (Loss of benzyl group)
91 [C7H7]* (Benzyl cation)

Experimental Protocols

The synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine can be achieved in a two-step

process.
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1. (NH4)2S04, NaSCN
2. SO2CI2

2-Amino-6-methylbenzothiazole

@zylchloride, Base (e.g., K2CO3)

Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Click to download full resolution via product page

Caption: Synthetic workflow for Benzyl-(6-methyl-benzothiazol-2-yl)-amine.

Synthesis of 2-Amino-6-methylbenzothiazole (Precursor)

This protocol is adapted from the Organic Syntheses procedure for the preparation of 2-Amino-
6-methylbenzothiazole.
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Materials:

e p-Toluidine

e Chlorobenzene

» Concentrated Sulfuric Acid

e Sodium Thiocyanate

o Sulfuryl Chloride

o Concentrated Ammonium Hydroxide
» Ethanol

o Activated Carbon (Norit)

Procedure:

o A solution of p-toluidine (1 mole) in chlorobenzene (700 ml) is prepared in a 3-L three-
necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping
funnel.

o Concentrated sulfuric acid (0.55 mole) is added dropwise over 5 minutes.

e Sodium thiocyanate (1.1 moles) is added to the suspension of p-toluidine sulfate, and the
mixture is heated at 100°C for 3 hours.

e The solution is cooled to 30°C, and sulfuryl chloride (1.34 moles) is added over 15 minutes,
maintaining the temperature below 50°C.

o The mixture is kept at 50°C for 2 hours.

o Chlorobenzene is removed by filtration, and the solid residue is dissolved in 1 L of hot water.
The remaining solvent is removed by steam distillation.

e The solution is filtered and made alkaline with concentrated ammonium hydroxide.
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e The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with water.

e The crude product is recrystallized from hot ethanol with the addition of activated carbon to
yield pale yellow granular crystals.

Synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine
(Final Product)

This is a general procedure for the N-alkylation of 2-aminobenzothiazoles.

Materials:

2-Amino-6-methylbenzothiazole

Benzyl chloride

Potassium carbonate (or another suitable base)

Dimethylformamide (DMF) or other suitable solvent

Procedure:

To a solution of 2-amino-6-methylbenzothiazole (1 equivalent) in DMF, add potassium
carbonate (2 equivalents).

e Add benzyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.

e The reaction mixture is stirred at 60-80°C for 4-6 hours, with the progress monitored by Thin
Layer Chromatography (TLC).

» After completion of the reaction, the mixture is cooled to room temperature and poured into
ice-cold water.

e The precipitated solid is filtered, washed with water, and dried.

e The crude product is purified by column chromatography on silica gel using a suitable eluent
system (e.g., hexane-ethyl acetate mixture) to afford the pure Benzyl-(6-methyl-
benzothiazol-2-yl)-amine.
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Potential Signaling Pathway Inhibition

Derivatives of 2-aminobenzothiazole have been extensively studied for their anticancer
properties. A common mechanism of action for this class of compounds is the inhibition of the
PI13K/Akt signaling pathway, which is a critical pathway for cell proliferation, survival, and
growth.[2][3][4][5][6][71[8][9] Inhibition of this pathway can lead to the induction of apoptosis
(programmed cell death) in cancer cells.
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Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
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The diagram illustrates that upon activation of a Receptor Tyrosine Kinase (RTK),
Phosphoinositide 3-kinase (PI13K) is activated, leading to the phosphorylation of PIP2 to PIP3.
PIP3 then activates Akt, which in turn activates mTOR, promoting cell proliferation and survival
while inhibiting apoptosis. Benzyl-(6-methyl-benzothiazol-2-yl)-amine, as a representative 2-
aminobenzothiazole derivative, is proposed to inhibit PI3K, thereby blocking this pro-survival
pathway and inducing apoptosis in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. arabjchem.org [arabjchem.org]

2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3BK/AKT Signaling
Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nim.nih.gov]

» 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation
as Anticancer Agents - PMC [pmc.ncbi.nim.nih.gov]

e 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC
[pmc.ncbi.nlm.nih.gov]

o 5. researchgate.net [researchgate.net]

e 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling
Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. pubs.acs.org [pubs.acs.org]
o 8. researchgate.net [researchgate.net]

« 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as
Selective PI3K[ Inhibitors [mdpi.com]

 To cite this document: BenchChem. [Structure Elucidation of Benzyl-(6-methyl-benzothiazol-
2-yl)-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333000#structure-elucidation-of-benzyl-6-methyl-
benzothiazol-2-yl-amine]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1333000?utm_src=pdf-body
https://www.benchchem.com/product/b1333000?utm_src=pdf-custom-synthesis
https://arabjchem.org/?view-pdf=1&embedded=true&article=e9ef51fb85cb2cf9a8a6df973972fa5aLMfudZVLz8MGyA%3D%3D
https://pmc.ncbi.nlm.nih.gov/articles/PMC7962528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7962528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://www.researchgate.net/figure/Examples-of-benzothiazole-based-class-I-PI3K-inhibitors_fig4_354275194
https://pubmed.ncbi.nlm.nih.gov/33800261/
https://pubmed.ncbi.nlm.nih.gov/33800261/
https://pubs.acs.org/doi/10.1021/acsomega.3c09212
https://www.researchgate.net/publication/378977426_Novel_2-Aminobenzothiazole_Derivatives_Docking_Synthesis_and_Biological_Evaluation_as_Anticancer_Agents
https://www.mdpi.com/1420-3049/21/7/876
https://www.mdpi.com/1420-3049/21/7/876
https://www.benchchem.com/product/b1333000#structure-elucidation-of-benzyl-6-methyl-benzothiazol-2-yl-amine
https://www.benchchem.com/product/b1333000#structure-elucidation-of-benzyl-6-methyl-benzothiazol-2-yl-amine
https://www.benchchem.com/product/b1333000#structure-elucidation-of-benzyl-6-methyl-benzothiazol-2-yl-amine
https://www.benchchem.com/product/b1333000#structure-elucidation-of-benzyl-6-methyl-benzothiazol-2-yl-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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